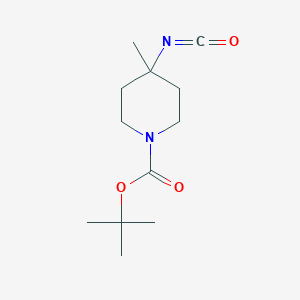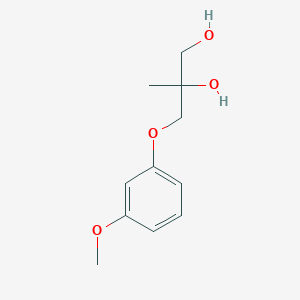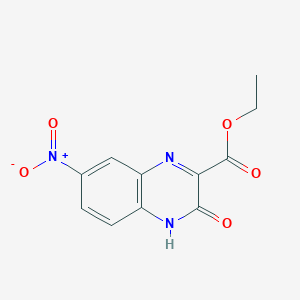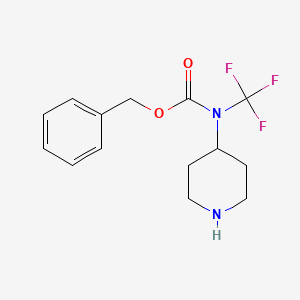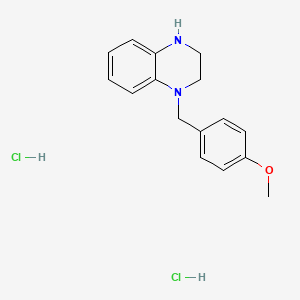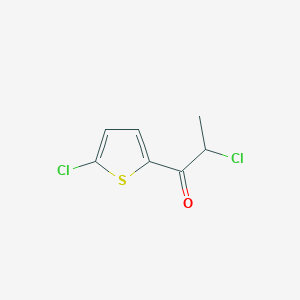
2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H6Cl2OS It is a chlorinated derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one typically involves the chlorination of 1-(5-chlorothiophen-2-yl)propan-1-one. One common method is the reaction of 1-(5-chlorothiophen-2-yl)propan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(5-chlorothiophen-2-yl)propan-1-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of 2-chloro-1-(5-chlorothiophen-2-yl)propan-1-ol.
Oxidation: Formation of 2-chloro-1-(5-chlorothiophen-2-yl)propanoic acid.
Scientific Research Applications
2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological systems and potential biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The compound’s chlorinated thiophene ring can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone: A structurally similar compound with a shorter carbon chain.
1-(5-Chlorothiophen-2-yl)propan-1-one: The non-chlorinated precursor of 2-Chloro-1-(5-chlorothiophen-2-yl)propan-1-one.
2-Chloro-1-(5-chlorothiophen-2-yl)ethanol: The reduced form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and the thiophene ring enhances its reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
329076-93-9 |
|---|---|
Molecular Formula |
C7H6Cl2OS |
Molecular Weight |
209.09 g/mol |
IUPAC Name |
2-chloro-1-(5-chlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6Cl2OS/c1-4(8)7(10)5-2-3-6(9)11-5/h2-4H,1H3 |
InChI Key |
RAMGXZHZPXADNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(S1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



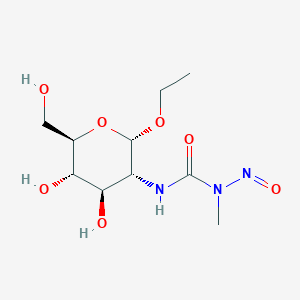
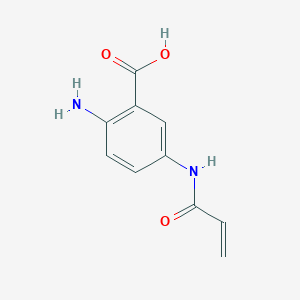
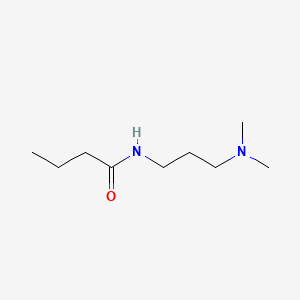
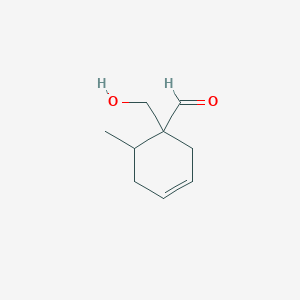

![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
